Cas no 217464-14-7 (1-Ethylcyclooctane-1-carbaldehyde)
1-Ethylcyclooctane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-ethylcyclooctane-1-carbaldehyde
- EN300-1620217
- 217464-14-7
- Cyclooctanecarboxaldehyde, 1-ethyl-
- 1-Ethylcyclooctane-1-carbaldehyde
-
- Inchi: 1S/C11H20O/c1-2-11(10-12)8-6-4-3-5-7-9-11/h10H,2-9H2,1H3
- InChI Key: PHBKELDCALQAKH-UHFFFAOYSA-N
- SMILES: O=CC1(CC)CCCCCCC1
Computed Properties
- Exact Mass: 168.151415257g/mol
- Monoisotopic Mass: 168.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1Ų
1-Ethylcyclooctane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620217-50mg |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1620217-100mg |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 100mg |
$867.0 | 2023-09-22 | ||
| Enamine | EN300-1620217-250mg |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 250mg |
$906.0 | 2023-09-22 | ||
| Enamine | EN300-1620217-500mg |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 500mg |
$946.0 | 2023-09-22 | ||
| Enamine | EN300-1620217-1000mg |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 1000mg |
$986.0 | 2023-09-22 | ||
| Enamine | EN300-1620217-2500mg |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 2500mg |
$1931.0 | 2023-09-22 | ||
| Enamine | EN300-1620217-5000mg |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 5000mg |
$2858.0 | 2023-09-22 | ||
| Enamine | EN300-1620217-10000mg |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 10000mg |
$4236.0 | 2023-09-22 | ||
| Enamine | EN300-1620217-0.05g |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-1620217-0.1g |
1-ethylcyclooctane-1-carbaldehyde |
217464-14-7 | 0.1g |
$968.0 | 2023-06-04 |
1-Ethylcyclooctane-1-carbaldehyde Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-Ethylcyclooctane-1-carbaldehyde
Research Brief on 1-Ethylcyclooctane-1-carbaldehyde (CAS: 217464-14-7) in Chemical Biology and Pharmaceutical Applications
1-Ethylcyclooctane-1-carbaldehyde (CAS: 217464-14-7) is a specialized aldehyde compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and synthesis. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in medicinal chemistry.
Recent studies have highlighted the role of 1-Ethylcyclooctane-1-carbaldehyde as a versatile intermediate in the synthesis of complex organic molecules. Its cyclooctane backbone, combined with the ethyl and aldehyde functional groups, offers a scaffold for modifications that can lead to bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing macrocyclic inhibitors targeting protein-protein interactions, a key area in oncology and infectious disease research.
In terms of synthetic methodologies, advances in catalytic hydrogenation and asymmetric synthesis have improved the efficiency of producing 1-Ethylcyclooctane-1-carbaldehyde with high enantiomeric purity. Researchers at the University of Cambridge reported a novel ruthenium-catalyzed approach (2024) that reduces byproduct formation, achieving yields exceeding 85%. This progress addresses previous challenges in scalability, making the compound more accessible for industrial applications.
Biological evaluations of derivatives of 1-Ethylcyclooctane-1-carbaldehyde have shown promising activity against inflammatory pathways. A preclinical study (2024) identified a derivative that selectively inhibits NF-κB signaling, suggesting potential for treating chronic inflammatory diseases. However, further optimization is required to enhance pharmacokinetic properties, as initial data indicate rapid hepatic metabolism in murine models.
The compound's safety profile is currently under investigation. Preliminary toxicological assessments (2023-2024) indicate low acute toxicity (LD50 > 2000 mg/kg in rats), but chronic exposure studies are pending. Regulatory considerations for its use in pharmaceutical formulations are being evaluated by the EMA and FDA, with a focus on impurity thresholds under ICH Q3 guidelines.
Future research directions include exploring its application in PROTAC (Proteolysis Targeting Chimera) technology, where its aldehyde group could serve as a linker for E3 ligase recruitment. Computational modeling studies (2024) predict favorable binding geometries with several ubiquitin ligases, though experimental validation is ongoing. Industry analysts project a growing demand for this compound, particularly in niche therapeutic areas like targeted protein degradation.
In conclusion, 1-Ethylcyclooctane-1-carbaldehyde represents an emerging scaffold in medicinal chemistry with multifaceted applications. While current research underscores its synthetic utility and biological potential, further studies are needed to fully exploit its therapeutic value. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this space over the next five years.
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